molecular formula C22H27FN2O2 B2635644 1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol CAS No. 712345-49-8

1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol

Cat. No.: B2635644
CAS No.: 712345-49-8
M. Wt: 370.468
InChI Key: OIUJUPLXFDAEBH-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol is a complex organic compound that features a combination of indene, piperazine, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps:

    Formation of the Indene Derivative: The indene derivative can be synthesized through a Friedel-Crafts alkylation reaction.

    Piperazine Derivative Synthesis: The piperazine derivative is often prepared through nucleophilic substitution reactions.

    Coupling Reaction: The final step involves coupling the indene and piperazine derivatives under specific conditions, such as using a base like potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its unique structural features.

    Industry: May be used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol would involve its interaction with specific molecular targets, such as enzymes or receptors. The indene and piperazine moieties could play a role in binding to these targets, while the fluorophenyl group might enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol
  • 1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-bromophenyl)piperazin-1-yl]propan-2-ol

Uniqueness

The presence of the fluorophenyl group in 1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol distinguishes it from its analogs, potentially offering unique pharmacokinetic properties and biological activities.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O2/c23-21-6-1-2-7-22(21)25-12-10-24(11-13-25)15-19(26)16-27-20-9-8-17-4-3-5-18(17)14-20/h1-2,6-9,14,19,26H,3-5,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUJUPLXFDAEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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